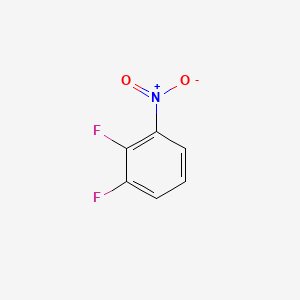

2,3-Difluoronitrobenzene

Description

The exact mass of the compound 1,2-Difluoro-3-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIJRPBFPLESEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219240 | |

| Record name | 1,2-Difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-22-8 | |

| Record name | 1,2-Difluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Difluoro-3-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QTH3UG8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoronitrobenzene: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,3-difluoronitrobenzene. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated aromatic compounds as key building blocks in their synthetic endeavors. This document summarizes key quantitative data, provides detailed experimental protocols, and illustrates important chemical transformations and logical relationships through diagrams.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound containing two fluorine atoms and a nitro group attached to a benzene ring. These functional groups impart unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Structure and Identification

The chemical structure and key identifiers for this compound are presented below.

| Identifier | Value |

| IUPAC Name | 1,2-Difluoro-3-nitrobenzene[1] |

| CAS Number | 6921-22-8[1] |

| Molecular Formula | C₆H₃F₂NO₂[2][3] |

| Molecular Weight | 159.09 g/mol [2][3] |

| SMILES | O=--INVALID-LINK--[O-][2] |

| InChI | 1S/C6H3F2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H[1] |

| InChI Key | IXIJRPBFPLESEI-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. Data for its common isomers, 2,4-difluoronitrobenzene and 3,4-difluoronitrobenzene, are included for comparison.

| Property | This compound | 2,4-Difluoronitrobenzene | 3,4-Difluoronitrobenzene |

| Physical Form | Liquid[1] | Liquid | Light yellow to brown clear liquid[4] |

| Melting Point | Not available | 9-10 °C | -12 °C[4] |

| Boiling Point | 219.0 ± 20.0 °C at 760 mmHg[1] | 203-204 °C | 78 °C at 11.3 mmHg[4] |

| Density | 1.45 g/cm³ | 1.451 g/mL at 25 °C | 1.45 g/mL[4] |

| Flash Point | 93.1 ± 10.1 °C[1] | 91 °C | Not available |

| Solubility | While specific data is limited, its structure suggests solubility in common organic solvents like dichloromethane, ethyl acetate, methanol, ethanol, acetone, and DMSO. It is expected to be insoluble in water. | Soluble in organic solvents. | Soluble in organic solvents. |

| pKa | Not available | Not available | Not available |

| LogP | 1.873[2] | 1.8 | Not available |

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on its structure and data from related compounds, the following characteristics can be predicted.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approximately 7.0-8.5 ppm), corresponding to the three non-equivalent aromatic protons. Each signal would exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

-

¹³C NMR: The ¹³C NMR spectrum, with proton decoupling, will display six signals for the six unique carbon atoms of the benzene ring. The carbons directly attached to fluorine atoms will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-260 Hz). Carbons at the ortho, meta, and para positions relative to the fluorine atoms will show smaller couplings.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling to each other (³JFF) and to the neighboring aromatic protons (³JHF, ⁴JHF). The chemical shifts for aromatic fluorine atoms typically fall in the range of -110 to -180 ppm relative to CFCl₃.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). Other significant peaks will include C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) and aromatic C-H and C=C stretching bands.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 159. Common fragmentation pathways would involve the loss of the nitro group (NO₂, m/z = 46) and potentially the sequential loss of fluorine atoms or other small neutral fragments.

Synthesis and Reactivity

This compound is a synthetic intermediate that can be prepared through various methods and serves as a versatile precursor for more complex molecules, primarily through nucleophilic aromatic substitution.

Synthesis of this compound

A common laboratory synthesis involves the oxidation of 2,3-difluoroaniline.

Experimental Protocol: Synthesis from 2,3-Difluoroaniline [5]

-

Reagents and Equipment:

-

2,3-Difluoroaniline

-

Hydrogen peroxide (30% in H₂O)

-

Trifluoroacetic anhydride

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Round-bottom flask with a stirrer

-

Dropping funnel

-

Ice bath

-

Standard work-up and flash chromatography equipment

-

-

Procedure:

-

To a stirred solution of hydrogen peroxide (30% in H₂O, 35 mL, 356 mmol) under a nitrogen atmosphere at 0 °C, a solution of trifluoroacetic anhydride (56 mL, 407 mmol) in 115 mL of dichloromethane is added dropwise over 2 hours to generate trifluoroperacetic acid in situ.

-

After the addition is complete, a solution of 2,3-difluoroaniline (5 g, 39 mmol) in 115 mL of dichloromethane is added dropwise at 0 °C.

-

The reaction mixture is then allowed to gradually warm to room temperature and is stirred overnight.

-

The mixture is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by flash column chromatography using a gradient of 0-15% ethyl acetate in hexane to yield this compound (3.5 g, 57% yield).

-

Reactivity and Key Reactions

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr). The strongly electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atoms serve as good leaving groups.

The regioselectivity of the substitution (i.e., whether the fluorine at position 2 or 3 is replaced) depends on the specific nucleophile and reaction conditions. Generally, the position that leads to a more stable Meisenheimer complex will be favored.

Illustrative Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Reagents and Equipment:

-

2,4-Difluoronitrobenzene

-

Morpholine

-

Ethanol (EtOH)

-

Round-bottom flask with a condenser

-

Heating source

-

-

Procedure:

-

Dissolve 2,4-difluoronitrobenzene in ethanol in a round-bottom flask.

-

Add morpholine to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture.

-

The product can be isolated by removing the solvent under reduced pressure and purifying the residue, often by crystallization or column chromatography.

-

Applications in Research and Development

This compound's unique structure makes it a valuable building block in several areas of chemical synthesis, particularly in the pharmaceutical and materials science industries.

-

Pharmaceutical Synthesis: The difluoronitrobenzene moiety is a precursor to a wide range of more complex heterocyclic and aromatic systems. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group can be readily reduced to an amine, which is a key functional group for further derivatization in the synthesis of active pharmaceutical ingredients (APIs).

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to create novel pesticides, herbicides, and fungicides. The specific substitution pattern can be crucial for the biological activity and selectivity of the final product.

-

Materials Science: This compound can be used as a monomer or a precursor to monomers for the synthesis of high-performance polymers. The presence of fluorine can impart desirable properties such as increased thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials, which are useful in electronics, advanced coatings, and specialty polymers.[6]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store at room temperature.[1]

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

2,3-Difluoronitrobenzene CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoronitrobenzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The presence of two fluorine atoms and a nitro group on the benzene ring imparts unique chemical properties, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physical constants, synthesis, and analytical methodologies.

Core Data

CAS Number: 6921-22-8[1][2][3][4][5][6][7][8][9]

This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to every chemical substance, ensuring unambiguous identification in literature and databases.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₂NO₂ | [1][3][4][6][9] |

| Molecular Weight | 159.09 g/mol | [3][6][9] |

| Physical Form | Liquid | [1][4] |

| Boiling Point | 219.0 ± 20.0 °C at 760 mmHg | [1] |

| Flash Point | 93.1 ± 10.1 °C | [1] |

| Melting Point | No data available | [3] |

| Solubility | No data available | [3] |

| Purity | Typically ≥97% | [2] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 2,3-difluoroaniline. The following protocol is based on established chemical literature.[2]

Materials:

-

2,3-difluoroaniline

-

Trifluoroacetic anhydride

-

Hydrogen peroxide (30% in H₂O)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

In a flask under a nitrogen atmosphere and cooled to 0°C, a solution of trifluoroacetic anhydride in dichloromethane is added dropwise over 2 hours to a stirred solution of 30% hydrogen peroxide.

-

Following this addition, a solution of 2,3-difluorobenzenamine in dichloromethane is added dropwise to the reaction mixture at 0°C.

-

The reaction mixture is then allowed to warm to room temperature and is stirred overnight.

-

The mixture is extracted with dichloromethane.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by flash column chromatography using a gradient of 0-15% ethyl acetate in hexane to yield this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS):

A robust method for the analysis of the related compound, 3,4-Difluoronitrobenzene, in a pharmaceutical matrix has been developed using LC-APCI-MS/MS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry).[10] This approach offers high sensitivity and specificity.

-

Column: A reversed-phase column, such as a C18, is suitable for separating aromatic nitro compounds.[10][11]

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like methanol or acetonitrile is commonly employed.[10][11]

-

Detection: Mass spectrometry, particularly in tandem MS/MS mode, allows for selective and sensitive quantification. For nitroaromatic compounds, negative ion mode APCI can be effective.[10]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[11][12]

-

Injection: Splitless injection is often used for trace analysis.

-

Column: A high-resolution fused silica capillary column provides good separation of isomers.

-

Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode can be used for identification and quantification.

Potential Metabolic Pathway

While the specific metabolic pathway of this compound has not been extensively studied, the biotransformation of the related compound, 2,5-difluoronitrobenzene, provides a likely model. The primary metabolic routes for such compounds involve glutathione conjugation and cytochrome P450-mediated hydroxylation.[13]

Caption: Proposed metabolic pathways of this compound.

This diagram illustrates the two primary anticipated metabolic routes for this compound based on the metabolism of similar compounds. The major pathway is expected to be conjugation with glutathione, leading to the formation of a mercapturic acid derivative that is then excreted. A minor pathway is likely to involve oxidation by cytochrome P450 enzymes to form hydroxylated metabolites, which can then undergo further metabolism before excretion.

References

- 1. This compound | 6921-22-8 [sigmaaldrich.com]

- 2. This compound | 6921-22-8 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. CAS 6921-22-8 | 4654-3-X1 | MDL MFCD00456802 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. chemscene.com [chemscene.com]

- 7. 6921-22-8|this compound|BLD Pharm [bldpharm.com]

- 8. jk-sci.com [jk-sci.com]

- 9. scbt.com [scbt.com]

- 10. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,3-Difluoronitrobenzene from 2,3-Difluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-difluoronitrobenzene from 2,3-difluoroaniline, a crucial transformation in the development of specialized pharmaceutical and agrochemical compounds. The presence of the nitro group offers a versatile handle for further chemical modifications, making this synthesis a key step in the creation of complex molecular architectures. This document details the primary synthetic routes, provides in-depth experimental protocols, and presents a comparative analysis of the available methods.

Introduction

The oxidation of anilines to their corresponding nitroarenes is a fundamental transformation in organic chemistry. For electron-deficient anilines, such as 2,3-difluoroaniline, this oxidation requires potent oxidizing agents due to the reduced nucleophilicity of the amino group. The fluorine atoms on the aromatic ring withdraw electron density, making the nitrogen atom less susceptible to electrophilic attack. This guide explores effective methods to achieve this conversion, focusing on protocols that offer good yields and selectivity.

Comparative Overview of Synthetic Methods

Several methods have been developed for the oxidation of anilines. The most relevant for electron-deficient substrates like 2,3-difluoroaniline are summarized below.

| Method | Oxidizing Agent | Typical Reaction Conditions | Suitability for Electron-Deficient Anilines | Advantages | Disadvantages |

| Method A: Trifluoroperacetic Acid (TFPAA) | Trifluoroperacetic acid (in situ from H₂O₂ and trifluoroacetic anhydride) | Dichloromethane, 0°C to room temperature, overnight | High | High reactivity, effective for deactivated substrates. | Trifluoroacetic anhydride is corrosive and expensive; reaction can be highly exothermic. |

| Method B: Sodium Perborate | Sodium perborate tetrahydrate (NaBO₃·4H₂O) | Acetic acid, 50-55°C | Moderate to High[1] | Inexpensive and safe reagent.[1] | May require elevated temperatures and longer reaction times; yields can be variable for highly deactivated substrates.[1] |

| Method C: meta-Chloroperoxybenzoic Acid (m-CPBA) | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane or other chlorinated solvents, room temperature | Moderate | Readily available and easy to handle reagent; mild reaction conditions. | May be less effective for highly electron-deficient anilines, potentially leading to lower yields or incomplete conversion. |

Experimental Protocols

Method A: Synthesis using Trifluoroperacetic Acid (in situ)

This protocol is a reliable method for the oxidation of 2,3-difluoroaniline, yielding the desired product in moderate amounts.[2]

Reagents and Materials:

-

2,3-Difluoroaniline

-

30% Hydrogen peroxide (H₂O₂)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Nitrogen gas (N₂)

Procedure:

-

To a stirred solution of 30% hydrogen peroxide (35 mL, 356 mmol) in 115 mL of dichloromethane, under a nitrogen atmosphere at 0°C, a solution of trifluoroacetic anhydride (56 mL, 407 mmol) in 115 mL of dichloromethane is added dropwise over 2 hours.

-

After the addition is complete, a solution of 2,3-difluoroaniline (5 g, 39 mmol) in 115 mL of dichloromethane is added dropwise at 0°C.

-

The reaction mixture is then gradually warmed to room temperature and stirred overnight.

-

The mixture is extracted with dichloromethane and the organic layers are combined and dried over anhydrous sodium sulfate.

-

The mixture is filtered and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography using a gradient of 0-15% ethyl acetate in hexane to yield this compound (3.5 g, 57% yield).[2]

Method B: Synthesis using Sodium Perborate

This method offers a cost-effective and safer alternative, particularly suitable for anilines with electron-withdrawing groups.[1]

Reagents and Materials:

-

2,3-Difluoroaniline

-

Sodium perborate tetrahydrate (NaBO₃·4H₂O)

-

Glacial acetic acid

Procedure:

-

Dissolve 2,3-difluoroaniline in glacial acetic acid.

-

Add an excess of sodium perborate tetrahydrate to the solution.

-

Heat the reaction mixture to 50-55°C and stir until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Cool the reaction mixture and pour it into a large volume of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Method C: Synthesis using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a common and versatile oxidizing agent for various transformations, including the oxidation of anilines.

Reagents and Materials:

-

2,3-Difluoroaniline

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane

Procedure:

-

Dissolve 2,3-difluoroaniline in dichloromethane.

-

Add m-CPBA (typically 2-3 equivalents) portion-wise to the solution at room temperature. The reaction can be exothermic, so cooling may be necessary.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

-

Purify the resulting crude product by column chromatography.

Reaction Mechanism and Workflow

The oxidation of anilines to nitroarenes by peroxyacids, such as trifluoroperacetic acid, is believed to proceed through a stepwise mechanism involving the formation of nitroso and hydroxylamine intermediates.

Caption: Workflow and proposed mechanism for the synthesis of this compound.

Product Characterization

The final product, this compound, can be characterized by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₃F₂NO₂ |

| Molecular Weight | 159.09 g/mol |

| Appearance | Liquid |

| Boiling Point | 219.0 ± 20.0 °C at 760 mmHg[3] |

| Purity (Typical) | ≥98% |

Spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry) should be acquired to confirm the structure and purity of the synthesized compound.

Safety Considerations

-

Trifluoroacetic anhydride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes.

-

m-CPBA is a potentially explosive solid, especially when impure or subjected to shock or heat. It is typically supplied wetted with water to reduce its explosive hazard.

-

All organic solvents are flammable and should be handled away from ignition sources.

-

The oxidation reaction can be exothermic. It is crucial to control the rate of addition of reagents and to have a cooling bath readily available.

This guide provides a detailed overview of the synthesis of this compound from 2,3-difluoroaniline. Researchers should carefully consider the safety precautions and select the most appropriate method based on the available resources and desired scale of the reaction.

References

Spectroscopic Analysis of 2,3-Difluoronitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,3-difluoronitrobenzene (C₆H₃F₂NO₂), a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

Due to the limited availability of publicly accessible, verified spectroscopic data for this compound, the following tables present predicted data based on known spectroscopic trends for similar fluorinated nitroaromatic compounds. These values serve as a reference for researchers in the analysis of this molecule.

Table 1: 1H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.8-8.0 | m | - | H-4 |

| ~7.4-7.6 | m | - | H-5 |

| ~7.2-7.4 | m | - | H-6 |

Note: The aromatic region will show complex multiplets due to proton-proton and proton-fluorine couplings.

Table 2: 13C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JC-F) Hz | Assignment |

| ~150-155 | dd | 1JC-F ≈ 250-270, 2JC-F ≈ 15-25 | C-2 |

| ~145-150 | dd | 1JC-F ≈ 250-270, 2JC-F ≈ 15-25 | C-3 |

| ~140-145 | d | 3JC-F ≈ 5-10 | C-1 |

| ~130-135 | d | 3JC-F ≈ 5-10 | C-4 |

| ~125-130 | s | - | C-6 |

| ~120-125 | d | 2JC-F ≈ 20-30 | C-5 |

Note: Carbons directly bonded to fluorine will appear as doublets with large coupling constants (1JC-F). Longer-range couplings (2JC-F, 3JC-F) will also be observed.

Table 3: 19F NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~-130 to -140 | m | F-2 |

| ~-140 to -150 | m | F-3 |

Note: Chemical shifts are relative to CFCl₃. The spectrum will show complex multiplets due to fluorine-fluorine and fluorine-proton couplings.

Table 4: IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1580 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1530-1500 | Strong | Asymmetric NO₂ Stretch |

| 1350-1330 | Strong | Symmetric NO₂ Stretch |

| 1280-1200 | Strong | C-F Stretch |

| 850-750 | Strong | C-H Out-of-plane Bend |

Table 5: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 159 | High | [M]⁺ (Molecular Ion) |

| 129 | Medium | [M - NO]⁺ |

| 113 | Medium | [M - NO₂]⁺ |

| 99 | Medium | [M - NO - HF]⁺ |

| 83 | Low | [C₅H₂F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

2. 1H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is typically used.

-

Key parameters to set include the spectral width (e.g., -2 to 12 ppm), number of scans (e.g., 16-64), and relaxation delay (e.g., 1-5 seconds).

3. 13C NMR Acquisition:

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each carbon, though coupled spectra can provide additional structural information.

-

Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer experimental time are required.

-

The spectral width is typically set to 0-220 ppm.

4. 19F NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width should be set to encompass the expected range for aromatic fluorine atoms (e.g., -100 to -180 ppm).

-

A common reference standard is CFCl₃ (trichlorofluoromethane) at 0 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place one or two drops of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to form a thin, uniform liquid film between the plates.

2. Data Acquisition (FT-IR):

-

A background spectrum of the clean, empty salt plates is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile liquid like this compound, direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) are common methods.

2. Ionization:

-

Electron Ionization (EI) is a standard method for small, relatively stable organic molecules. A typical electron energy is 70 eV.

3. Mass Analysis:

-

The generated ions are separated based on their mass-to-charge (m/z) ratio using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

4. Detection:

-

An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and a generalized workflow for its spectroscopic analysis.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3-Difluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal risk assessment or Safety Data Sheet (SDS). Always consult the most up-to-date SDS for 2,3-Difluoronitrobenzene from your supplier before handling this chemical.

Introduction

This compound is a valuable reagent in organic synthesis, frequently employed in the development of novel pharmaceutical compounds and other complex molecules. Its unique electronic properties, stemming from the presence of two fluorine atoms and a nitro group on the benzene ring, make it a versatile building block. However, these same properties contribute to its potential hazards. This guide provides an in-depth overview of the known hazards associated with this compound and outlines essential safety precautions and handling procedures to minimize risk in a laboratory setting.

Physicochemical and Toxicological Data

Physical and Chemical Properties

| Property | This compound |

| CAS Number | 6921-22-8 |

| Molecular Formula | C₆H₃F₂NO₂ |

| Molecular Weight | 159.09 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Boiling Point | 219.0 ± 20.0 °C at 760 mmHg |

| Flash Point | 93.1 ± 10.1 °C |

| Purity | ≥98% |

Hazard Identification

| Hazard Statement | GHS Classification |

| H315: Causes skin irritation | Skin Irritation (Category 2) |

| H319: Causes serious eye irritation | Eye Irritation (Category 2) |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System |

Comparative Acute Toxicity Data of Structurally Related Compounds

| Compound | CAS Number | Oral LD50 (Rat) | Dermal LD50 (Rat) | Inhalation LC50 (Rat) |

| 2,4-Difluoronitrobenzene | 446-35-5 | 200 mg/kg | No data available | >1290 mg/m³/1H |

| 2-Fluoronitrobenzene | 1493-27-2 | 320 mg/kg | 535 mg/kg | 2.26 mg/L (4h) |

| 3-Fluoronitrobenzene | 402-67-5 | Toxic if swallowed (quantitative data not specified) | Toxic in contact with skin (quantitative data not specified) | Toxic if inhaled (quantitative data not specified) |

| 4-Fluoronitrobenzene | 350-46-9 | 250 mg/kg (LDLo) | No data available | 2600 mg/m³ (4h) |

| 3,4-Difluoronitrobenzene | 369-34-6 | No data available | No data available | No data available |

| 2,5-Difluoronitrobenzene | 364-74-9 | Harmful if swallowed (quantitative data not specified) | No data available | No data available |

Note: The absence of data does not imply a lack of hazard.

Experimental Protocols for Hazard Assessment

The hazard classifications for skin and eye irritation are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

OECD Guideline 404: Acute Dermal Irritation/Corrosion

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

Methodology:

-

Animal Model: The albino rabbit is the recommended species.

-

Preparation: The day before the test, a small area of the animal's dorsal skin is clipped free of fur.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch.

-

Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After the exposure period, the patch and any residual test substance are removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.

-

Scoring: The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction).

-

Classification: The substance is classified as an irritant if the mean scores for either erythema or edema are at or above a certain threshold across the observation period.

OECD Guideline 405: Acute Eye Irritation/Corrosion

Objective: To assess the potential of a substance to produce irritation or corrosion in the eye.

Methodology:

-

Animal Model: The albino rabbit is the preferred species.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The eyelids are then held together for about one second. The other eye serves as an untreated control.

-

Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: Ocular lesions are scored according to a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Safe Handling and Emergency Procedures Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial assessment to emergency response.

Caption: Workflow for Safe Handling of this compound.

Conclusion

While this compound is a valuable synthetic intermediate, its potential hazards necessitate careful handling and adherence to stringent safety protocols. The lack of comprehensive toxicological data for this specific compound underscores the importance of treating it with a high degree of caution, assuming a hazard profile similar to its more studied analogues. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use in the laboratory. Continuous vigilance and a proactive approach to safety are paramount when working with this and other potentially hazardous chemicals.

The Synthetic Versatility of 2,3-Difluoronitrobenzene: A Technical Guide for Researchers

Introduction: 2,3-Difluoronitrobenzene has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, arising from the presence of two adjacent fluorine atoms and a strongly electron-withdrawing nitro group, render it highly susceptible to a range of chemical transformations. This technical guide provides an in-depth exploration of the key applications of this compound, with a focus on its utility in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Core Synthetic Transformations

The reactivity of this compound is primarily dictated by two key features: the electrophilic nature of the aromatic ring, which is highly activated towards nucleophilic aromatic substitution (SNAr), and the reducible nitro group. These characteristics allow for a diverse array of synthetic manipulations, making it a cornerstone for the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group in concert with the two fluorine atoms significantly lowers the electron density of the benzene ring, facilitating the attack of various nucleophiles. The fluorine atoms serve as excellent leaving groups in SNAr reactions.

Regioselectivity: Nucleophilic attack can occur at either the C2 or C3 position. The regioselectivity of the substitution is influenced by the nature of the nucleophile, the reaction conditions, and the electronic effects of the substituents. Generally, the position para to the nitro group (C6) is most activated, but in this compound, both fluorine atoms are ortho and meta to the nitro group, leading to a nuanced reactivity profile that can be exploited for selective functionalization.

Typical Nucleophiles and Products:

-

Amines: Reaction with primary and secondary amines yields N-substituted 2,3-difluoroanilines or their isomers. These products are valuable intermediates for the synthesis of a wide range of biologically active molecules.

-

Phenols and Alkoxides: Reaction with phenols or alkoxides leads to the formation of diaryl ethers or alkyl aryl ethers, respectively. These motifs are present in various pharmaceuticals and natural products.

-

Thiols: Thiols react to form thioethers, which are important functionalities in medicinal chemistry.

Experimental Workflow for Nucleophilic Aromatic Substitution

Caption: General workflow for a typical SNAr reaction using this compound.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, affording 2,3-difluoroaniline. This transformation is a cornerstone of its synthetic utility, as the resulting aniline is a versatile precursor for a multitude of further reactions.

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a widely used and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

-

Metal-Acid Systems: Reagents like tin(II) chloride in hydrochloric acid or iron in acetic acid are also effective for this reduction.

The resulting 2,3-difluoroaniline is a key intermediate for the synthesis of pharmaceuticals and agrochemicals.[2]

Quantitative Data for Key Transformations

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | 10% Pd/C (wet), H₂, Et₃N, Methanol, 50 °C, 2.5 h | 2,3-Difluoroaniline | 93 | [1] |

| 2,3-Dichloronitrobenzene | 1. KF, DMSO, 170-175 °C, 8h; 2. Raney Ni, H₂, MeOH, 35-45 °C, 1.5 MPa | 3-Chloro-2-fluoroaniline | 81 (step 1), 95.5 (step 2) | [2] |

Applications in Pharmaceutical Synthesis

The 2,3-difluoroaniline scaffold, readily accessible from this compound, is a prevalent motif in a number of modern pharmaceuticals, particularly in the area of kinase inhibitors.

Synthesis of Kinase Inhibitor Scaffolds

Kinase inhibitors are a major class of targeted cancer therapies. The unique electronic and steric properties of the 2,3-difluoroaniline moiety can enhance binding affinity and selectivity for the target kinase. While specific proprietary syntheses are often not fully disclosed, the general synthetic strategies involve the use of 2,3-difluoroaniline as a key building block.

Hypothetical Synthetic Pathway to a Kinase Inhibitor Core:

Caption: A plausible synthetic route to a kinase inhibitor core structure utilizing 2,3-difluoroaniline.

Synthesis of Heterocyclic Compounds

The ortho-diamine functionality, which can be generated from this compound derivatives, is a valuable precursor for the synthesis of various heterocyclic systems, such as benzimidazoles and benzoxazoles. These heterocycles are important pharmacophores in medicinal chemistry.

General Synthesis of Benzimidazoles:

The condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid is a common method for the synthesis of benzimidazoles. By first performing a nucleophilic substitution on this compound with an amine, followed by reduction of the nitro group, an ortho-phenylenediamine derivative can be generated, which can then be cyclized.

Experimental Protocol: Reduction of 1,2-Dibromo-4,5-difluoro-3-nitrobenzene to 2,3-Difluoroaniline [1]

-

Materials:

-

1,2-Dibromo-4,5-difluoro-3-nitrobenzene (0.638 g, 2.01 mmol)

-

Methanol (4 mL)

-

10% Palladium on carbon (Pd/C), 50% wet (48.4 mg)

-

Triethylamine (6.2 mg, 0.06 mmol)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve 1,2-dibromo-4,5-difluoro-3-nitrobenzene in methanol in a reaction vessel.

-

Add the 10% Pd/C catalyst and triethylamine to the solution.

-

Replace the atmosphere in the reaction vessel with hydrogen.

-

Stir the reaction mixture at 50 °C for 2.5 hours under a slight hydrogen pressure.

-

Monitor the reaction progress by HPLC.

-

Upon completion, filter the catalyst from the reaction mixture.

-

The resulting solution containing 2,3-difluoroaniline can be used in subsequent steps or the product can be isolated by standard workup procedures.

-

-

Yield: 93% (as determined by HPLC analysis).[1]

Applications in Agrochemical Synthesis

While less documented in publicly available literature compared to its pharmaceutical applications, the difluoronitrobenzene core is also utilized in the development of modern agrochemicals. The presence of fluorine atoms can enhance the efficacy, metabolic stability, and environmental profile of pesticides and herbicides. The synthetic transformations described above are equally applicable in the construction of complex agrochemical molecules.

This compound is a powerful and versatile building block in organic synthesis. Its facile participation in nucleophilic aromatic substitution and the straightforward reduction of its nitro group to the synthetically useful aniline provide access to a wide range of complex and valuable molecules. The applications of this compound in the synthesis of kinase inhibitors and other pharmaceuticals highlight its importance in modern drug discovery. As the demand for sophisticated and highly functionalized molecules in both the pharmaceutical and agrochemical industries continues to grow, the utility of this compound as a key synthetic intermediate is expected to expand further.

References

2,3-Difluoronitrobenzene: A Key Precursor for Advanced Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated aromatic compounds are of paramount importance in modern medicinal chemistry, offering unique physicochemical properties that can enhance drug efficacy, metabolic stability, and bioavailability. Among these, 2,3-difluoronitrobenzene has emerged as a versatile and highly reactive precursor for the synthesis of a wide array of complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the core utility of this compound in drug discovery and development. It details the key chemical transformations, including nucleophilic aromatic substitution (SNAr) and nitro group reduction, providing structured experimental protocols for these reactions. While direct synthetic routes from this compound to blockbuster drugs like Rufinamide and Belzutifan are not the standard industrial processes, this guide explores the synthesis of analogous structural motifs and discusses the mechanisms of action of these important therapeutic agents to illustrate the pharmaceutical relevance of fluorinated building blocks.

Introduction: The Role of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern pharmaceutical design. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly modulate the properties of a molecule. These modulations include:

-

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, prolonging the in vivo half-life of a drug.

-

Increased Binding Affinity: Fluorine and fluorinated groups can engage in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing a drug's ionization state and membrane permeability.

-

Improved Bioavailability: By influencing lipophilicity and metabolic stability, fluorine substitution can lead to improved oral bioavailability.

This compound serves as an excellent starting material for introducing fluorine into aromatic scaffolds due to its well-defined reactivity, which is primarily governed by the interplay between the two fluorine atoms and the strongly electron-withdrawing nitro group.

Core Chemical Transformations of this compound

The synthetic utility of this compound is centered around two principal transformations: the reduction of the nitro group to an amine and the nucleophilic aromatic substitution of one of the fluorine atoms. These reactions open up a vast chemical space for the creation of diverse pharmaceutical intermediates.

Reduction to 2,3-Difluoroaniline

The reduction of the nitro group in this compound to form 2,3-difluoroaniline is a fundamental transformation that provides a key building block for a variety of pharmaceuticals. 2,3-Difluoroaniline is a versatile intermediate used in the synthesis of drugs targeting a range of diseases.[1] The amino group serves as a handle for a wide array of subsequent chemical modifications, including amide bond formation, diazotization, and N-alkylation.

Experimental Protocol: Catalytic Hydrogenation of this compound

A general procedure for the synthesis of 2,3-difluoroaniline involves the catalytic hydrogenation of this compound. While the provided reference describes the reduction of a related dibromodifluoronitrobenzene, the conditions are illustrative of a common approach for this type of transformation.[2]

| Parameter | Value/Condition |

| Starting Material | This compound |

| Solvent | Methanol |

| Catalyst | 10% Palladium on Carbon (Pd/C) (50% wet) |

| Base (optional) | Triethylamine (catalytic amount) |

| Reducing Agent | Hydrogen gas (slight pressure) |

| Temperature | 50 °C |

| Reaction Time | 2-3 hours (monitor by HPLC or TLC) |

| Work-up | Filtration of the catalyst, evaporation of the solvent. |

| Typical Yield | >90%[2] |

Methodology:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol%) and a catalytic amount of triethylamine.

-

Seal the vessel and replace the atmosphere with hydrogen gas.

-

Pressurize the vessel to the desired hydrogen pressure and heat the reaction mixture to 50 °C with vigorous stirring.

-

Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to afford 2,3-difluoroaniline, which can be further purified if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group strongly activates the aromatic ring of this compound towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms. This nucleophilic aromatic substitution (SNAr) reaction is a powerful tool for C-N, C-O, and C-S bond formation.

Experimental Protocol: SNAr with an Amine Nucleophile (e.g., Morpholine)

The following is a general protocol for the reaction of a difluoronitrobenzene derivative with an amine nucleophile, which can be adapted for this compound.

| Parameter | Value/Condition |

| Starting Material | This compound |

| Nucleophile | Amine (e.g., Morpholine, 1.1-1.5 eq) |

| Solvent | DMF or DMSO |

| Base | K₂CO₃ or Et₃N (2.0 eq) |

| Temperature | Room temperature to 100 °C |

| Reaction Time | Monitor by TLC |

| Work-up | Aqueous work-up and extraction |

| Purification | Column chromatography or recrystallization |

Methodology: [3]

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

-

Add the amine nucleophile (e.g., morpholine, 1.1-1.5 eq) to the solution.

-

Add the base (e.g., K₂CO₃, 2.0 eq).

-

Stir the reaction mixture at the desired temperature (starting from room temperature and heating if necessary), monitoring the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Application in Pharmaceutical Synthesis: Illustrative Pathways

While this compound is a valuable starting material, the industrial syntheses of many complex pharmaceuticals often utilize other isomers or more advanced intermediates. However, to illustrate the therapeutic relevance of the chemical motifs accessible from fluorinated nitrobenzenes, the mechanisms of action of two important drugs, Rufinamide and Belzutifan, are presented below.

Rufinamide: A Triazole-Based Anticonvulsant

Rufinamide is an antiepileptic drug used for the treatment of seizures associated with Lennox-Gastaut syndrome.[4][5] Its structure features a 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide core.

Mechanism of Action: Modulation of Sodium Channels

The primary mechanism of action of Rufinamide is the modulation of voltage-gated sodium channels in the brain.[5][6] In epileptic conditions, these channels can become hyperactive, leading to excessive neuronal firing and seizures. Rufinamide stabilizes the inactive state of these sodium channels, which reduces their ability to return to the resting state and fire another action potential.[5] This prolongation of the inactive state limits the sustained, repetitive firing of neurons that is characteristic of a seizure.[7]

Caption: Rufinamide's mechanism of action on voltage-gated sodium channels.

Belzutifan: A HIF-2α Inhibitor for Cancer Therapy

Belzutifan is a first-in-class hypoxia-inducible factor-2α (HIF-2α) inhibitor approved for the treatment of patients with von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC), central nervous system hemangioblastomas, and pancreatic neuroendocrine tumors.[8][9]

Mechanism of Action: Inhibition of HIF-2α Signaling

In normal oxygen conditions (normoxia), the VHL protein targets HIF-2α for degradation. In hypoxic conditions or when the VHL protein is non-functional (as in VHL disease), HIF-2α accumulates, translocates to the nucleus, and dimerizes with HIF-1β (also known as ARNT).[8][10] This HIF-2α/HIF-1β complex then binds to hypoxia-response elements (HREs) on DNA, promoting the transcription of genes involved in angiogenesis, cell proliferation, and survival, such as VEGF and PDGF.[10] Belzutifan acts by binding to the PAS-B pocket of HIF-2α, inducing a conformational change that prevents its heterodimerization with HIF-1β.[8][10] This blockage of the HIF transcription complex formation halts the downstream signaling cascade that drives tumor growth.[8][11]

Caption: Belzutifan's inhibition of the HIF-2α signaling pathway.

Conclusion

This compound is a valuable and reactive precursor in the synthesis of fluorinated aromatic compounds for the pharmaceutical industry. Its utility is primarily derived from its susceptibility to nucleophilic aromatic substitution and the straightforward reduction of its nitro group to a versatile aniline. While it may not be the direct starting material for all complex fluorinated drugs currently on the market, the fundamental reactions it undergoes are representative of the key transformations used to create advanced pharmaceutical intermediates. The study of the mechanisms of action of drugs like Rufinamide and Belzutifan underscores the critical role that fluorinated scaffolds play in addressing a wide range of therapeutic needs, from neurological disorders to oncology. As drug discovery continues to evolve, the demand for versatile fluorinated building blocks like this compound and its derivatives is poised to grow, making a thorough understanding of their chemistry essential for researchers in the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Pharmaceutical Insights: Rufinamide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 5. What is the mechanism of Rufinamide? [synapse.patsnap.com]

- 6. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. researchgate.net [researchgate.net]

- 9. Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of 2,3-Difluoronitrobenzene and Its Isomers in Agrochemical Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and target specificity. Among the key building blocks enabling this strategy, difluoronitrobenzene isomers, particularly 2,3-difluoronitrobenzene, serve as versatile and critical intermediates. Their unique chemical reactivity, governed by the interplay between the electron-withdrawing nitro group and the fluorine substituents, allows for the synthesis of a diverse array of complex and potent active ingredients for crop protection.

Core Chemical Principles and Reactivity

This compound and its isomers, such as 2,4-difluoronitrobenzene, are foundational materials in the synthesis of numerous agrochemicals.[1][2] The nitro group is a powerful electron-withdrawing substituent, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This activation facilitates the displacement of leaving groups on the ring, a common strategy in building more complex molecules.

Furthermore, the nitro group can be readily reduced to an amine (-NH2) group. This transformation is a crucial step in many synthetic pathways, converting the difluoronitrobenzene scaffold into a difluoroaniline intermediate.[3][4] This aniline derivative can then undergo a wide range of subsequent reactions, such as amidation or diazotization, to build the final agrochemical product. The fluorine atoms themselves contribute to the stability and lipophilicity of the final products, which can enhance their biological activity and movement within the target pest or plant.[1]

Synthesis of Key Agrochemicals

Difluoronitrobenzene isomers are precursors to a variety of commercial herbicides and insecticides. The general synthetic pathway involves the initial modification of the difluoronitrobenzene core, often through reduction, followed by coupling with other chemical moieties.

2.1. Herbicide Synthesis: The Case of Diflufenican

Diflufenican is a widely used herbicide for controlling broadleaf weeds.[5] Its synthesis relies on the key intermediate 2,4-difluoroaniline, which is produced by the reduction of 2,4-difluoronitrobenzene. The 2,4-difluoroaniline is then reacted with a nicotinic acid derivative to form the final product.[5][6]

2.2. Insecticide Synthesis: Precursors for Pyrethroids

Certain difluoronitrobenzene isomers are instrumental in creating intermediates for advanced insecticides. For instance, 2,3,4-trifluoronitrobenzene is used to synthesize 2,3,6-trifluorobenzoic acid, an important precursor for potent pyrethroid pesticides.[7] Pyrethroids are a major class of insecticides that function by disrupting the nervous systems of insects.[8][9] The synthesis proceeds through a 2,3-difluoro-6-nitrobenzonitrile intermediate.[7]

Mechanisms of Action of Derived Agrochemicals

The agrochemicals synthesized from difluoronitrobenzene precursors exhibit diverse mechanisms of action, targeting critical biological pathways in weeds and insects.

3.1. Inhibition of Carotenoid Biosynthesis

Herbicides like Diflufenican act by inhibiting carotenoid synthesis. Specifically, they block the enzyme phytoene desaturase (PDS). Carotenoids are essential for protecting chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to a characteristic bleaching of the plant tissue, cessation of photosynthesis, and eventual death of the weed.

3.2. Disruption of Insect Nervous Systems

Pyrethroid insecticides derived from fluorinated benzoic acids act as potent neurotoxins in insects.[10] They target voltage-gated sodium channels in the axonal membranes of nerve cells.[8][11] By binding to these channels, pyrethroids prevent them from closing, which leads to a continuous influx of sodium ions.[8] This action causes permanent depolarization of the nerve membrane, leading to hyperexcitation, paralysis, and ultimately the death of the insect.[9][11]

Data Presentation

Table 1: Physicochemical Properties of Key Difluoronitrobenzene Isomers

| Property | This compound | 2,4-Difluoronitrobenzene |

| CAS Number | 6921-22-8[12] | 446-35-5[13] |

| Molecular Formula | C₆H₃F₂NO₂[14] | C₆H₃F₂NO₂[13] |

| Molecular Weight | 159.09 g/mol [14] | 159.09 g/mol [15] |

| Appearance | Liquid[14] | Light yellow to brown clear liquid[16] |

| Melting Point | N/A (Liquid at RT) | 9-10 °C[13][15] |

| Boiling Point | ~219 °C | 203-204 °C[13][15] |

| Density | N/A | 1.451 g/mL at 25 °C[13][15] |

| Solubility in Water | Insoluble | Insoluble[13] |

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile

This protocol is adapted from patent literature for the synthesis of a key intermediate for pyrethroid pesticides.[7]

Materials:

-

2,3,4-trifluoronitrobenzene

-

Potassium cyanide

-

tert-Butanol (solvent)

Procedure:

-

In a suitable reaction vessel, charge 400 g of tert-butanol and 32.5 g (0.5 mol) of potassium cyanide.

-

Heat the mixture to 70°C with stirring.

-

Add 44.3 g (0.25 mol) of 2,3,4-trifluoronitrobenzene dropwise to the mixture over a period of 30 minutes.

-

Maintain the reaction temperature at 70°C for 20 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid residue from the reaction mixture.

-

Distill the solvent from the filtrate to isolate the crude product.

-

The crude 2,3-difluoro-6-nitrobenzonitrile can be further purified by recrystallization or chromatography.

Protocol 2: Reduction of 2,4-Difluoronitrobenzene to 2,4-Difluoroaniline

This protocol describes a common method for reducing a nitro group to an amine using catalytic hydrogenation, a critical step for producing intermediates like the one needed for Diflufenican.[3]

Materials:

-

2,4-difluoronitrobenzene

-

Ethanol (solvent)

-

Palladium on carbon catalyst (e.g., 2 wt% Pd/C)

-

High-pressure reactor (Hydrogenator)

-

Hydrogen gas (H₂)

Procedure:

-

In a high-pressure reactor, dissolve 20.0 g of 2,4-difluoronitrobenzene in 150 mL of ethanol.

-

Carefully add a catalytic amount of Pd/C (e.g., 0.1 g) to the solution.

-

Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen), followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 1.0 MPa.

-

Heat the reaction mixture to 353 K (80°C) and stir vigorously (e.g., 1000 rpm).

-

Monitor the reaction by observing the uptake of hydrogen.

-

Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess pressure.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Remove the ethanol solvent from the filtrate under reduced pressure to yield the final product, 2,4-difluoroaniline.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]

- 7. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 8. Pyrethroid - Wikipedia [en.wikipedia.org]

- 9. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of pyrethroid insecticides [journal.hep.com.cn]

- 11. What is the mechanism of Pyrethrins? [synapse.patsnap.com]

- 12. This compound | 6921-22-8 [chemicalbook.com]

- 13. 2,4-Difluoronitrobenzene | 446-35-5 [chemicalbook.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. westliberty.edu [westliberty.edu]

- 16. chemimpex.com [chemimpex.com]

The Unseen Workhorse: 2,3-Difluoronitrobenzene's Role in Advanced Materials and Polymer Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the quest for novel materials with superior performance characteristics, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a pivotal strategy. The unique physicochemical properties of fluorine, such as its high electronegativity, low polarizability, and strong carbon-fluorine bond, impart enhanced thermal stability, chemical resistance, and desirable dielectric properties to polymeric materials. Among the array of fluorinated building blocks, 2,3-difluoronitrobenzene stands out as a versatile, albeit less commonly cited, precursor for the synthesis of high-performance polymers. This technical guide elucidates the synthesis, properties, and applications of polymers derived from this compound, providing a comprehensive resource for researchers in materials science and polymer chemistry.

From Intermediate to Monomer: The Synthetic Pathway

The journey of this compound from a chemical intermediate to a polymerizable monomer primarily involves the transformation of its nitro group into a reactive amine functionality and subsequent derivatization to create a difunctional monomer suitable for polycondensation reactions.

Step 1: Reduction of this compound to 2,3-Difluoroaniline

The foundational step in utilizing this compound for polymer synthesis is its reduction to 2,3-difluoroaniline. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

-

This compound

-

Methanol (or Ethanol)

-

10% Palladium on Carbon (Pd/C) catalyst (50% wet)

-

Triethylamine (optional, as a reaction promoter)

-

Hydrogen gas (H₂)

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, dissolve this compound (1 equivalent) in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C (typically 0.5-2 mol%). A small amount of triethylamine may be added to facilitate the reaction.[1]

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.0 MPa).[2]

-

Heat the reaction mixture to a specified temperature (e.g., 50-80°C) and stir vigorously.[1]

-

Monitor the reaction progress by observing hydrogen uptake.

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield crude 2,3-difluoroaniline.

-

The product can be further purified by vacuum distillation.

Logical Relationship: Reduction of this compound

Step 2: Synthesis of Diamine Monomers via Nucleophilic Aromatic Substitution

To create a monomer suitable for polymerization, the fluorine atoms of this compound can be displaced through nucleophilic aromatic substitution (SNAr) with a suitable nucleophile, such as 4-aminophenol. The electron-withdrawing nitro group activates the aromatic ring, facilitating this substitution.[3] A subsequent reduction of the nitro group yields a diamine monomer.

Experimental Protocol: Synthesis of a Bis(aminophenoxy) Aniline Monomer (Hypothetical Route based on Analogs)

This protocol is based on established procedures for analogous compounds, such as the synthesis of 2,3-bis(4-aminophenoxy)naphthalene.

Part A: Dinitro Compound Synthesis

-

In a flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve 4-aminophenol (2.2 equivalents) in a polar aprotic solvent like dimethylacetamide (DMAc).

-

Add a base such as potassium carbonate (K₂CO₃) and heat the mixture to form the phenoxide salt.

-

Add this compound (1 equivalent) to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 150-170°C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and pour it into water to precipitate the dinitro product.

-

Filter, wash the solid with water and methanol, and dry.

Part B: Diamine Monomer Synthesis

-

Reduce the synthesized dinitro compound to the corresponding diamine using the catalytic hydrogenation procedure described in Step 1.

Experimental Workflow: Synthesis of Diamine Monomer

High-Performance Polymers from this compound-Derived Monomers

The synthesized diamine monomers can be polymerized with various comonomers, most notably aromatic dianhydrides, to produce high-performance polymers such as polyimides.

Polyimide Synthesis

Polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of polyimides from the this compound-derived diamine would typically follow a two-step polycondensation reaction with an aromatic dianhydride.

Experimental Protocol: Polyimide Synthesis

Materials:

-

Diamine monomer derived from this compound

-

Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

-

N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

-

Acetic anhydride

-

Pyridine

Procedure:

-

In a dry, nitrogen-purged flask, dissolve the diamine monomer in NMP or DMAc.

-

Slowly add an equimolar amount of the aromatic dianhydride to the stirred solution at room temperature.

-

Continue stirring for several hours to form a viscous poly(amic acid) solution.

-

The poly(amic acid) can be cast into a film and then thermally imidized by heating in stages to temperatures up to 300-350°C.

-

Alternatively, chemical imidization can be performed by adding a mixture of acetic anhydride and pyridine to the poly(amic acid) solution and heating gently. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.

Signaling Pathway: Polyimide Synthesis

Properties of Fluorinated Polymers

The incorporation of the 2,3-difluoro-substituted moiety is expected to impart a range of desirable properties to the resulting polymers. While specific data for polymers derived directly from this compound is limited in publicly available literature, properties can be inferred from analogous fluorinated polymers.

| Property | Expected Performance and Rationale |

| Thermal Stability | High glass transition temperatures (Tg) and decomposition temperatures are anticipated due to the rigidity of the aromatic backbone and the high bond energy of the C-F bond. |

| Mechanical Properties | Good tensile strength and modulus are expected, characteristic of aromatic polyimides. The specific isomerism (2,3-substitution) may influence chain packing and, consequently, the mechanical behavior. |

| Solubility | The introduction of fluorine atoms and ether linkages can disrupt chain packing, potentially leading to improved solubility in organic solvents compared to non-fluorinated analogs. This is a significant advantage for polymer processing. |

| Dielectric Properties | Fluorinated polyimides typically exhibit low dielectric constants and low dielectric loss. This is attributed to the low polarizability of the C-F bond and the increase in free volume, which reduces the overall dielectric constant of the material, making them suitable for microelectronics applications. |

| Optical Properties | The presence of fluorine can lead to polymers with high optical transparency and low color, which is beneficial for applications in flexible displays and optical components. |

Table 1: Properties of Analogous Fluorinated Polyimides

| Polymer System (Diamine + Dianhydride) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (at 1 MHz) | Reference |